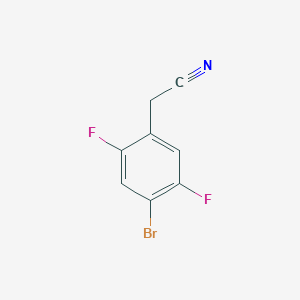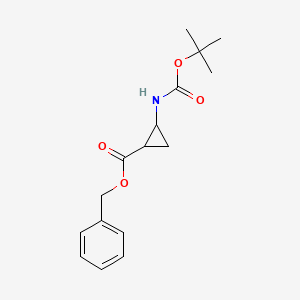
Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: is a chemical compound that belongs to the class of cyclopropane carboxylates. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a cyclopropane ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the protected amine reacts with benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the cyclopropane ring or the Boc protecting group, resulting in the formation of amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It is used in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The cyclopropane ring provides rigidity and unique steric properties, influencing the reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester instead of a benzyl ester.
Benzyl 2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with an acetate group instead of a cyclopropane ring.
Uniqueness:
Structural Features: The presence of both a benzyl group and a cyclopropane ring makes Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate unique in terms of its steric and electronic properties.
Reactivity: The combination of the Boc protecting group and the cyclopropane ring allows for selective reactions and transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(13)14(18)20-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
UMOUHNIVZQIWEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


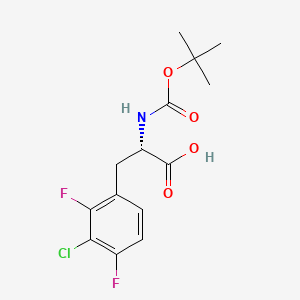
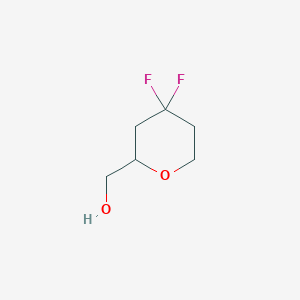
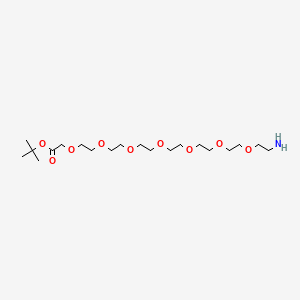
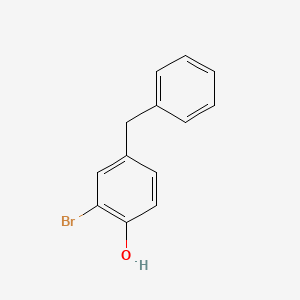
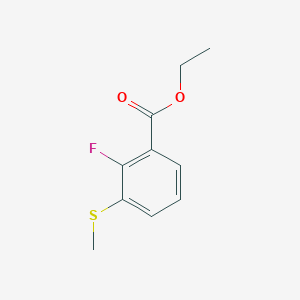
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
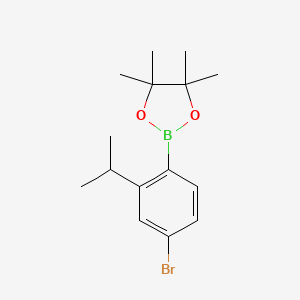
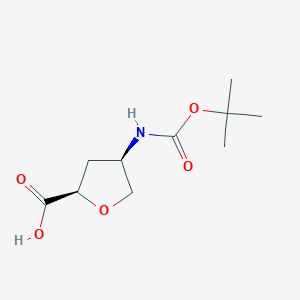



![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
